2-Anilinopyrimidine-5-carboxylic acid

Übersicht

Beschreibung

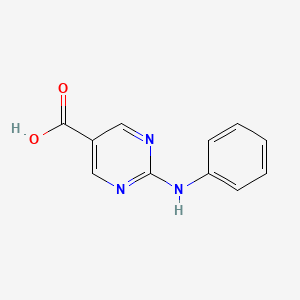

2-Anilinopyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H9N3O2. It is characterized by a pyrimidine ring substituted with an aniline group at the 2-position and a carboxylic acid group at the 5-position. This compound is of interest due to its potential bioactivity and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Anilinopyrimidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods . Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its efficiency and reduced by-product formation .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Anilinopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions, particularly with halogenated pyrimidines.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Typically involve halogenated pyrimidines and aniline derivatives under acidic conditions.

Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products include various substituted anilinopyrimidines.

Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-anilinopyrimidine-5-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural features allow it to participate in various chemical reactions, including aromatic nucleophilic substitution, which can be utilized to create derivatives with enhanced properties or functionalities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various pathogens, including multidrug-resistant bacterial strains. The minimum inhibitory concentrations (MICs) reported range from 1.56 to 6.25 µg/mL against certain bacterial strains.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Derivatives of this compound have shown selective toxicity towards cancer cells while sparing normal cells. Notably, certain derivatives have demonstrated over a 70% reduction in cell viability against lung adenocarcinoma (A549) cells at specific concentrations .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated as potential therapeutic agents for treating various cancers. They are particularly noted for their ability to target mutant forms of epidermal growth factor receptor (EGFR), which is implicated in many cancer types. The compounds exhibit favorable pharmacological profiles, including higher aqueous solubility and lower toxicity compared to other known EGFR inhibitors .

Industry

The compound is also explored for its applications in developing supramolecular networks and materials for molecular recognition. Its unique chemical properties make it suitable for creating advanced materials with specific functional characteristics.

Case Study: Anticancer Activity

A study published in Nature evaluated the effects of various derivatives of this compound on cancer cell lines. It was found that specific modifications to the aniline substituent significantly enhanced the cytotoxic effects against A549 cells while reducing toxicity to normal cells .

Case Study: Antimicrobial Efficacy

In another investigation published in Journal of Medicinal Chemistry, researchers assessed the antimicrobial activity of this compound against several resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Wirkmechanismus

The mechanism of action of 2-anilinopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

- 2-Ethylpyrimidine-5-carboxylic acid

- 2-Methylpyrimidine-5-carboxylic acid

- 2-Chloropyrimidine-5-carboxylic acid

- Methyl 2-aminopyrimidine-5-carboxylate

- 2-(Ethylamino)pyrimidine-5-carboxylic acid

Comparison: 2-Anilinopyrimidine-5-carboxylic acid is unique due to the presence of both an aniline group and a carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties and potential bioactivity compared to other similar compounds .

Biologische Aktivität

2-Anilinopyrimidine-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an aniline group at the 2-position and a carboxylic acid functional group at the 5-position. The molecular formula is with a molecular weight of 215.21 g/mol. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation .

- Antimicrobial Activity : Research indicates that it exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Derivatives of this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use in oncology .

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can effectively inhibit the growth of various pathogens, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) have been reported in the range of 1.56–6.25 µg/mL against certain bacterial strains .

Anticancer Activity

The anticancer activity of this compound has been evaluated using various cancer cell lines. Notably, compounds derived from this structure have shown significant cytotoxic effects against lung adenocarcinoma (A549) cells, with some derivatives exhibiting over 70% reduction in cell viability at specific concentrations .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cell Viability Studies : In vitro assays demonstrated that certain derivatives significantly reduce the viability of cancer cells while maintaining low cytotoxicity towards non-cancerous cells .

- Structure-Activity Relationship (SAR) : Research has established a correlation between the structural modifications of the compound and its biological activity, suggesting that specific functional groups enhance its efficacy against cancer and microbial targets .

- Comparative Studies : Comparative analyses with similar compounds have shown that this compound exhibits unique pharmacological properties due to its specific combination of aniline and pyrimidine structures.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (A549 Cell Viability) |

|---|---|---|

| This compound | 1.56–6.25 µg/mL | >70% reduction at 100 µM |

| Derivative A (e.g., with nitro group) | <1 µg/mL | >80% reduction at 50 µM |

| Derivative B (e.g., without substituents) | >10 µg/mL | <50% reduction at 100 µM |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound revealed promising results against Staphylococcus aureus, including strains resistant to linezolid. The derivatives showed potent activity with MIC values indicating strong potential for therapeutic use in treating resistant infections .

Case Study 2: Anticancer Potential

In another investigation focusing on lung cancer models, certain derivatives were found to significantly inhibit A549 cell proliferation while exhibiting minimal toxicity to normal lung cells. This highlights the potential application of these compounds in targeted cancer therapies .

Eigenschaften

IUPAC Name |

2-anilinopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-6-12-11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIYMRAJXNMUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634627 | |

| Record name | 2-Anilinopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450368-25-9 | |

| Record name | 2-Anilinopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.